1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of a thiadiazole ring and an octahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . Another method includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation, which offers a rapid and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. This method reduces reaction times significantly compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Octahydroquinoline Derivatives: Compounds with the octahydroquinoline structure are also studied for their pharmacological properties.
Uniqueness
1-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is unique due to its combination of the thiadiazole ring and octahydroquinoline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C18H17N3O2S2/c1-24-18-20-19-17(25-18)21-13-8-5-9-14(22)16(13)12(10-15(21)23)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
NFDIIATWEIQAQO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=CC=C4)C(=O)CCC3 |
Origin of Product |
United States |
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